4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The starting material, 4-methoxy-2-methylbenzenesulfonyl chloride, is reacted with thiophen-3-ylmethanamine under basic conditions to form the sulfonamide linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes that are sensitive to sulfonamide groups, such as carbonic anhydrase or dihydropteroate synthase.
Pathways Involved: The compound can interfere with the folate synthesis pathway in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the thiophene moiety.
N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.
Uniqueness
4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its methoxy, methyl, and thiophene substituents, which can confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-7-12(17-2)3-4-13(10)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKCJBGABLBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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